molecular formula C6H3BrClNO B047046 5-Bromonicotinoyl chloride CAS No. 39620-02-5

5-Bromonicotinoyl chloride

Cat. No. B047046
CAS RN: 39620-02-5
M. Wt: 220.45 g/mol
InChI Key: FMDREJRIXNEGEG-UHFFFAOYSA-N
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Patent
US08053574B2

Procedure details

5-Bromo-nicotinoyl chloride (0.5 g, 2.268 mmol) is suspended in THF (24 ml) at room temperature under an atmosphere of Argon. Fe(acac)3 (0.04 g, 0.113 mmol) is added and the reaction mixture is stirred for 10 minutes until a solution forms. The reaction mixture is cooled to −78° C. and a solution of MeMgBr (3M in diethyl ether, 0.907 ml, 2.722 mmol) is added dropwise with stirring for 2 hours at −78° C. On warming to room temperature silica is added to the reaction mixture and the solvents are reduced in vacuo. Purification by flash chromatography eluting with 50:50 EtOAc/iso-hexanes affords the title compound as a yellow solid [MH+199.90 and 201.90].
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
0.04 g
Type
reactant
Reaction Step Two
Quantity
0.907 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[CH3:11][Mg+].[Br-]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:6]([C:7](=[O:8])[CH3:11])[CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)Cl)C1
Step Two
Name
Fe(acac)3
Quantity
0.04 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.907 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Step Four
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 10 minutes until a solution forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring for 2 hours at −78° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On warming to room temperature silica
ADDITION
Type
ADDITION
Details
is added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with 50:50 EtOAc/iso-hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.